(S)-Linagliptintert-ButylEster
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Overview
Description
(S)-Linagliptintert-ButylEster is a chemical compound that belongs to the class of dipeptidyl peptidase-4 (DPP-4) inhibitors. It is a derivative of linagliptin, which is used in the treatment of type 2 diabetes mellitus. The esterification with tert-butyl group enhances its stability and bioavailability, making it a valuable compound in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Linagliptintert-ButylEster typically involves the esterification of linagliptin with tert-butyl alcohol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The process involves the following steps:
- Dissolution of linagliptin in an appropriate solvent like dichloromethane.
- Addition of tert-butyl alcohol and the acid catalyst.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures.
- Purification of the product using techniques like recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: (S)-Linagliptintert-ButylEster undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield linagliptin and tert-butyl alcohol.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Agents like potassium permanganate or chromium trioxide.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed:
Hydrolysis: Linagliptin and tert-butyl alcohol.
Oxidation: Oxidized derivatives of linagliptin.
Substitution: Various alkyl or aryl derivatives of linagliptin.
Scientific Research Applications
(S)-Linagliptintert-ButylEster has several applications in scientific research:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating type 2 diabetes mellitus and other metabolic disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
The mechanism of action of (S)-Linagliptintert-ButylEster involves the inhibition of dipeptidyl peptidase-4 (DPP-4) enzyme. By inhibiting DPP-4, the compound increases the levels of incretin hormones, which in turn enhance insulin secretion and decrease glucagon release. This leads to improved glycemic control in patients with type 2 diabetes mellitus. The molecular targets include the active site of the DPP-4 enzyme, where the compound binds and prevents the enzyme from degrading incretin hormones.
Comparison with Similar Compounds
(S)-Linagliptintert-ButylEster can be compared with other DPP-4 inhibitors such as:
- Sitagliptin
- Saxagliptin
- Alogliptin
Uniqueness:
- Stability: The tert-butyl ester group enhances the stability of the compound compared to other DPP-4 inhibitors.
- Bioavailability: The esterification improves the bioavailability, making it more effective at lower doses.
- Selectivity: It exhibits high selectivity for the DPP-4 enzyme, reducing the risk of off-target effects.
Properties
IUPAC Name |
tert-butyl N-[1-[7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,6-dioxopurin-8-yl]piperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N8O4/c1-7-8-16-37-24-25(34-27(37)36-15-11-12-20(17-36)32-28(40)42-30(3,4)5)35(6)29(41)38(26(24)39)18-23-31-19(2)21-13-9-10-14-22(21)33-23/h9-10,13-14,20H,11-12,15-18H2,1-6H3,(H,32,40) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQEIZFATTRGTNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C2=C(N=C1N3CCCC(C3)NC(=O)OC(C)(C)C)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N8O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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